molecular formula C19H13F2N3OS B2581262 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941898-03-9

5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2581262
CAS No.: 941898-03-9
M. Wt: 369.39
InChI Key: SUPBDDPKSYWQRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions

5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the conditions employed. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: The compound is investigated for its use in the development of advanced materials with specific properties, such as high thermal stability and unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-(2-fluorobenzyl)-7-(4-fluorophenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one include other fluorinated heterocycles and thiazolo[4,5-d]pyridazin derivatives. Examples include:

  • 4-fluorobenzyl cyanide
  • Benzofuran derivatives

Uniqueness

What sets this compound apart is its specific substitution pattern and the presence of both fluorobenzyl and fluorophenyl groups. This unique structure can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-(4-fluorophenyl)-5-[(2-fluorophenyl)methyl]-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3OS/c1-11-22-17-18(26-11)16(12-6-8-14(20)9-7-12)23-24(19(17)25)10-13-4-2-3-5-15(13)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUPBDDPKSYWQRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.